![molecular formula C19H17N3O8 B5783647 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate is a complex organic compound characterized by its unique structural features It contains a benzodioxin ring, a hydrazinylidene group, and a nitrophenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced via the reaction of the benzodioxin derivative with hydrazine hydrate.
Coupling with Methoxy-Nitrophenyl Acetate: The final step involves coupling the intermediate with 2-methoxy-3-nitrophenyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring and the hydrazinylidene group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Polymer Science: May be used in the synthesis of polymers with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, while the hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules. The nitrophenyl acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate
- 2,3-Dihydro-1,4-benzodioxin derivatives
- Hydrazinylidene derivatives
- Nitrophenyl acetate derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the benzodioxin ring, hydrazinylidene group, and nitrophenyl acetate moiety in a single molecule is relatively rare, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxy-3-nitrophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O8/c1-11(23)29-15-8-7-12(17(22(25)26)18(15)27-2)9-20-21-19(24)16-10-28-13-5-3-4-6-14(13)30-16/h3-9,16H,10H2,1-2H3,(H,21,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABHEIBGOSGCQ-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
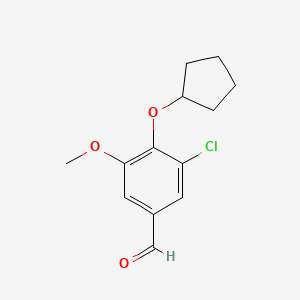

![N-[4-(cyclopropylsulfamoyl)phenyl]acetamide](/img/structure/B5783591.png)
![ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5783605.png)
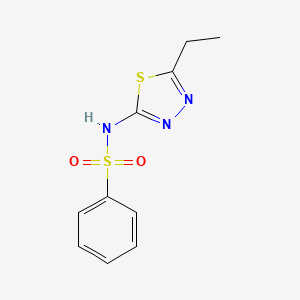
![N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B5783614.png)
![(6-Amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-piperidin-1-ylmethanone](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
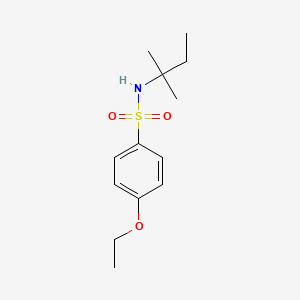
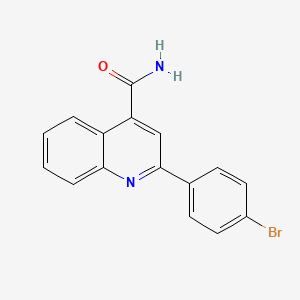

![2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5783657.png)
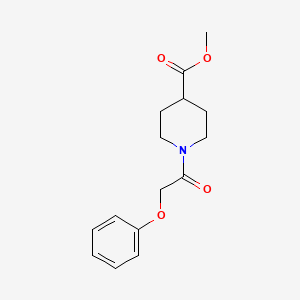
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
